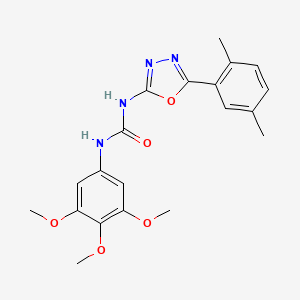![molecular formula C19H25N3O B2458524 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418717-02-7](/img/structure/B2458524.png)
4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a chemical compound that has been studied for its potential applications in scientific research. The compound is a pyrazole-based molecule that has been shown to have unique properties that make it useful in various applications.
Mechanism Of Action
The mechanism of action of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is not fully understood. However, it is believed that the compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of enzymes that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments is its unique properties. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires skilled chemists to achieve the desired result.
Future Directions
There are many future directions for the study of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. One potential direction is the further study of its cytotoxic effects on cancer cells, with the goal of developing new cancer treatments. Additionally, the compound could be studied further for its potential use in the treatment of Alzheimer's disease, with the goal of developing new neuroprotective therapies. Finally, the complex synthesis method of this compound could be further optimized to make it more accessible to researchers.
Conclusion
In conclusion, 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a unique chemical compound that has been studied extensively for its potential applications in scientific research. The compound has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects, making it a potential candidate for the treatment of cancer and Alzheimer's disease. While the compound's complex synthesis method presents a challenge, its unique properties make it a promising candidate for further study and development.
Synthesis Methods
The synthesis of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can be achieved through a series of chemical reactions. The first step involves the reaction of 3-cyclopentylphenol with epichlorohydrin to form glycidyl ether. The glycidyl ether is then reacted with 2-(aziridin-1-yl)methyl-4-methylpyrazole to form the final product. The synthesis of this compound is complex and requires skilled chemists to achieve the desired result.
Scientific Research Applications
The unique properties of 4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole make it useful in various scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
4-[[2-[(3-cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-21-11-15(10-20-21)12-22-13-18(22)14-23-19-8-4-7-17(9-19)16-5-2-3-6-16/h4,7-11,16,18H,2-3,5-6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONCHHKKFWWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC(=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2458445.png)

![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)




![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)

![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)
